Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro-
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Overview
Description
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- typically involves a multi-step process. One common method includes the initial N-alkylation reaction of the imidazole substrate, followed by base-promoted deprotonation to form an enolate anion. This intermediate then undergoes cyclization via an intramolecular SNAr reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . Additionally, the reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Cyclization: The formation of the compound itself involves cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as potassium carbonate and dimethylformamide are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group.
Scientific Research Applications
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Similar Compounds
Imidazo(2,1-b)thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Benzo(d)imidazo(2,1-b)thiazole: Contains a benzene ring fused with the imidazole-thiazole structure.
Uniqueness
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
CAS No. |
127692-22-2 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-butyl-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-3-4-5-10(2)7-12-6-8(13(14)15)11-9(12)16-10/h6H,3-5,7H2,1-2H3 |
InChI Key |
YPLGANYGSFFJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CN2C=C(N=C2O1)[N+](=O)[O-])C |
Origin of Product |
United States |
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